molecular formula C15H17ClFN5O B6117688 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine

Cat. No. B6117688
M. Wt: 337.78 g/mol
InChI Key: WCICGDHZKVDNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine is a chemical compound that is widely used in scientific research for its various biochemical and physiological effects. This compound is also known as CFTRinh-172 and is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine involves the binding of the compound to the CFTR chloride channel, which results in the inhibition of chloride ion transport across cell membranes. This inhibition leads to increased hydration of epithelial surfaces, which can be beneficial in the treatment of cystic fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine include inhibition of the CFTR chloride channel, increased hydration of epithelial surfaces, and potential therapeutic benefits in the treatment of cystic fibrosis. This compound has also been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine in lab experiments include its potency and selectivity as a CFTR chloride channel inhibitor, its ability to increase hydration of epithelial surfaces, and its potential therapeutic benefits in the treatment of cystic fibrosis and other diseases. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its effects on other physiological systems.

Future Directions

For research on 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine include further investigation into its potential therapeutic benefits in the treatment of cystic fibrosis, COPD, and other diseases. Research may also focus on the development of more potent and selective CFTR chloride channel inhibitors, as well as the exploration of potential side effects and toxicity of this compound. Additionally, research may investigate the effects of this compound on other physiological systems and its potential for use in other areas of medicine.

Synthesis Methods

The synthesis method for 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine in the presence of a base to form 4-(2-chloro-4-fluorophenoxy)methyl)piperidine. This intermediate is then reacted with cyanoguanidine in the presence of a base to form 4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine.

Scientific Research Applications

4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine has been extensively used in scientific research for its ability to inhibit the CFTR chloride channel. This channel is responsible for the transport of chloride ions across cell membranes and is important in maintaining proper hydration of epithelial surfaces in various organs. Inhibition of this channel has been shown to have therapeutic potential in the treatment of cystic fibrosis, a genetic disease that affects the respiratory, digestive, and reproductive systems.

properties

IUPAC Name

4-[(2-chloro-4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c16-11-8-10(17)4-5-12(11)23-9-13-19-14(18)21-15(20-13)22-6-2-1-3-7-22/h4-5,8H,1-3,6-7,9H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCICGDHZKVDNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)COC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.